5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid
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Overview
Description
5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is a heterocyclic compound that features a pyrrolidine ring attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 5-methyl nicotinic acid with pyrrolidine under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the nicotinic acid core.
Reduction: This reaction can reduce the pyrrolidine ring or other functional groups.
Substitution: This reaction can replace one functional group with another on the nicotinic acid core or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the nicotinic acid core can participate in various biochemical pathways. This compound may act on receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(pyrrolidin-1-yl)nicotinic acid
- 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid
- Methyl 6-(pyrrolidin-1-yl)nicotinate
Uniqueness
5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is unique due to the presence of the methyl group at the 5-position of the nicotinic acid core. This structural feature can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-8-6-9(11(14)15)7-12-10(8)13-4-2-3-5-13/h6-7H,2-5H2,1H3,(H,14,15) |
InChI Key |
LUZMKDTWVIOVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC2)C(=O)O |
Origin of Product |
United States |
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